molecular formula C24H29N5O5S B12592524 Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate CAS No. 623553-41-3

Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate

Cat. No.: B12592524
CAS No.: 623553-41-3
M. Wt: 499.6 g/mol
InChI Key: HFDHAAYRABLZOX-UHFFFAOYSA-N
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Description

Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a complex organic compound with a unique structure that includes a thiazolidine ring, a morpholine moiety, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate typically involves multi-step organic reactions. One common method includes the reaction of ethyl cyanoacetate with a thiazolidine derivative under specific conditions. The reaction may require catalysts such as triethylamine and solvents like ethanol or dimethylformamide. The reaction conditions often involve heating and stirring to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate can be compared with other similar compounds, such as:

    Thiazolidine derivatives: These compounds share the thiazolidine ring structure and may have similar biological activities.

    Morpholine-containing compounds: These compounds include the morpholine moiety and may exhibit similar chemical reactivity.

    Cyanoacetate derivatives: These compounds contain the cyano group and may undergo similar chemical reactions.

Properties

CAS No.

623553-41-3

Molecular Formula

C24H29N5O5S

Molecular Weight

499.6 g/mol

IUPAC Name

ethyl 2-cyano-2-[3-ethyl-5-[[4-(3-morpholin-4-ylpropanoylamino)anilino]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

InChI

InChI=1S/C24H29N5O5S/c1-3-29-22(31)20(35-23(29)19(15-25)24(32)34-4-2)16-26-17-5-7-18(8-6-17)27-21(30)9-10-28-11-13-33-14-12-28/h5-8,16,26H,3-4,9-14H2,1-2H3,(H,27,30)

InChI Key

HFDHAAYRABLZOX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=CNC2=CC=C(C=C2)NC(=O)CCN3CCOCC3)SC1=C(C#N)C(=O)OCC

Origin of Product

United States

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